1,2,5-Oxadiazole, 3-methyl-4-(phenylthio)-, 5-oxide
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Overview
Description
1,2,5-Oxadiazole, 3-methyl-4-(phenylthio)-, 5-oxide is a heterocyclic compound with the molecular formula C9H8N2O2S. This compound is part of the oxadiazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1,2,5-Oxadiazole, 3-methyl-4-(phenylthio)-, 5-oxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a thioamide with nitrous acid, followed by oxidation to form the desired oxadiazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
1,2,5-Oxadiazole, 3-methyl-4-(phenylthio)-, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,5-Oxadiazole, 3-methyl-4-(phenylthio)-, 5-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1,2,5-Oxadiazole, 3-methyl-4-(phenylthio)-, 5-oxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,2,5-Oxadiazole, 3-methyl-4-(phenylthio)-, 5-oxide can be compared with other oxadiazole derivatives, such as:
1,2,5-Oxadiazole, 3-methyl-4-phenyl-, 5-oxide: Similar in structure but lacks the phenylthio group.
1,2,5-Oxadiazole, 3-methyl-4-(methylthio)-, 5-oxide: Contains a methylthio group instead of a phenylthio group.
1,2,5-Oxadiazole, 3-methyl-4-(phenylamino)-, 5-oxide: Contains a phenylamino group instead of a phenylthio group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
49739-37-9 |
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Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
4-methyl-2-oxido-3-phenylsulfanyl-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C9H8N2O2S/c1-7-9(11(12)13-10-7)14-8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
RFQJEKUCEHDILL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NO[N+](=C1SC2=CC=CC=C2)[O-] |
Origin of Product |
United States |
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